molecular formula C17H15N3O B12736109 3,5-Bis(2-pyridylmethylene)piperidine-4-one CAS No. 342808-24-6

3,5-Bis(2-pyridylmethylene)piperidine-4-one

Cat. No.: B12736109
CAS No.: 342808-24-6
M. Wt: 277.32 g/mol
InChI Key: GXFKPANENAOEOK-UTLPMFLDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(2-pyridylmethylene)piperidine-4-one is a heterocyclic compound that features a piperidine ring substituted with two pyridylmethylene groups at the 3 and 5 positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(2-pyridylmethylene)piperidine-4-one typically involves the condensation of 4-piperidone with 2-pyridinecarboxaldehyde. This reaction is often carried out under basic conditions, using sodium hydroxide as a catalyst. The reaction mixture is usually heated to facilitate the condensation process .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(2-pyridylmethylene)piperidine-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Bis(2-pyridylmethylene)piperidine-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis(2-pyridylmethylene)piperidine-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(2-pyridylmethylene)piperidine-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile ligand and its potential therapeutic applications set it apart from other similar compounds .

Properties

CAS No.

342808-24-6

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

(3E,5E)-3,5-bis(pyridin-2-ylmethylidene)piperidin-4-one

InChI

InChI=1S/C17H15N3O/c21-17-13(9-15-5-1-3-7-19-15)11-18-12-14(17)10-16-6-2-4-8-20-16/h1-10,18H,11-12H2/b13-9+,14-10+

InChI Key

GXFKPANENAOEOK-UTLPMFLDSA-N

Isomeric SMILES

C\1NC/C(=C\C2=CC=CC=N2)/C(=O)/C1=C/C3=CC=CC=N3

Canonical SMILES

C1C(=CC2=CC=CC=N2)C(=O)C(=CC3=CC=CC=N3)CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.